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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11

gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.

[1][2][3] It is a key component of multiple signaling pathways, including the RAS/MAPK,

PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, differentiation,

survival, and migration.[2][4][5] Under basal conditions, Shp2 exists in an autoinhibited

conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine

phosphatase (PTP) domain.[4][6][7][8][9] Activation occurs upon binding of the SH2 domains to

phosphotyrosine residues on partner proteins, leading to a conformational change that exposes

the catalytic site.[5][6][9] Gain-of-function mutations in Shp2 are associated with developmental

disorders like Noonan syndrome and are implicated in the progression of various cancers.[1][2]

[4] Consequently, Shp2 has emerged as a promising therapeutic target, and inhibitors of its

activity are of significant interest in drug discovery.[1][2]

This document provides a detailed protocol for an in vitro biochemical assay to determine the

inhibitory activity of a compound, exemplified by "Shp2-IN-27," against the Shp2 enzyme.
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Caption: Shp2 signaling cascade and point of inhibition.
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Data Presentation
The inhibitory activity of compounds against Shp2 is typically determined by measuring their

IC50 values. The following table summarizes representative data for known Shp2 inhibitors.

Compound Target IC50 (nM)
Assay
Substrate

Reference

SHP099 Shp2-WT 70 DiFMUP [4]

RMC-4550 Shp2-WT 0.58 DiFMUP [4]

Example 57 Shp2-WT 3.0 DiFMUP [4]

SHP836 Shp2-WT 5000 DiFMUP [4]

NSC 13030 Shp2 >10 µM pNPP [2]

NSC 24198 Shp2 >10 µM pNPP [2]

NSC 57774 Shp2 >10 µM pNPP [2]

CNBCA Shp2 870 DiFMUP [10]

Experimental Protocols
In Vitro Shp2 Phosphatase Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of full-length

wild-type Shp2.

Principle:

The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP), which is dephosphorylated by active Shp2 to produce the highly fluorescent

product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of DiFMU formation is

proportional to Shp2 activity. The inhibitory potential of a compound is determined by

measuring the reduction in fluorescence in its presence. Since full-length Shp2 is autoinhibited,

a phosphopeptide activator is required to stimulate its phosphatase activity.[7][11]
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Caption: Workflow for the Shp2 in vitro inhibition assay.
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Materials and Reagents:

Enzyme: Recombinant human full-length Shp2 (e.g., from BPS Bioscience or similar).

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (e.g., from Thermo Fisher

Scientific).

Activator: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide or similar Shp2

activating peptide.[4][11]

Test Compound: Shp2-IN-27, dissolved in DMSO.

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[4]

Plate: 384-well, black, flat-bottom microplate.

Instrumentation: Fluorescence microplate reader.

Procedure:

Reagent Preparation:

Prepare the assay buffer and store it at 4°C.

Prepare a stock solution of DiFMUP in DMSO. On the day of the experiment, dilute the

DiFMUP stock to the final working concentration (e.g., 100 µM) in the assay buffer.[12]

Prepare a stock solution of the Shp2 activating peptide in water or an appropriate buffer.

Dilute the Shp2 enzyme to a working concentration (e.g., 0.625 nM for a final

concentration of 0.5 nM) in the assay buffer.[4]

Prepare a serial dilution of Shp2-IN-27 in DMSO. A typical starting concentration for

screening is 10 µM.[12]

Assay Protocol:
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Add the test compound (Shp2-IN-27) and/or vehicle (DMSO) to the wells of the 384-well

plate.

Prepare a mixture of the Shp2 enzyme and the activating peptide in the assay buffer.

Add the enzyme-activator mixture to each well. The final enzyme concentration should be

optimized for a linear reaction rate (e.g., 45 ng/ml).[12]

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

[12]

Initiate the phosphatase reaction by adding the DiFMUP substrate solution to all wells. The

final volume in each well should be 25 µL.[4]

Incubate the plate at 37°C for 60 minutes.[12]

Measure the fluorescence intensity at an excitation wavelength of ~358 nm and an

emission wavelength of ~450 nm.[12]

Data Analysis:

The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 -

[(Signalinhibitor - Signalbackground) / (Signalvehicle - Signalbackground)])

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter logistic equation.

Michaelis-Menten Kinetics (Optional)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), a Michaelis-

Menten kinetic analysis can be performed.

Procedure:

Perform the assay as described above, but vary the concentration of the DiFMUP substrate

in the presence and absence of a fixed concentration of Shp2-IN-27.

Measure the initial reaction velocity at each substrate concentration.
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Plot the reaction velocity against the substrate concentration and fit the data to the

Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum

velocity) in the presence and absence of the inhibitor.
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Caption: Interaction of components in the Shp2 assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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